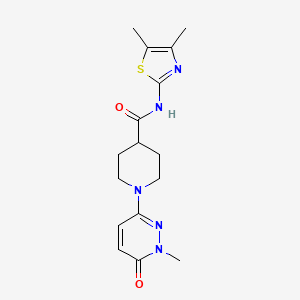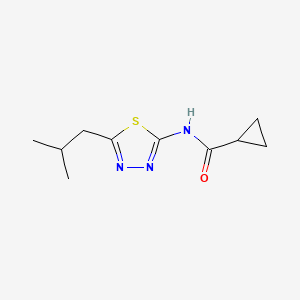
3-tert-ブチル-5-(4-フルオロピロリジン-2-イル)-1,2,4-オキサジアゾール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that features a tert-butyl group, a fluoropyrrolidine moiety, and an oxadiazole ring
科学的研究の応用
3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative with a fluorinating agent.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or through the use of tert-butyl esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
作用機序
The mechanism of action of 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, which may include enzymes, receptors, or ion channels. The fluoropyrrolidine moiety can enhance binding affinity and selectivity, while the oxadiazole ring may contribute to the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- 3-Tert-butyl-5-(4-chloropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 3-Tert-butyl-5-(4-bromopyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 3-Tert-butyl-5-(4-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness
3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different biological activities and applications.
特性
IUPAC Name |
3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3O.ClH/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7;/h6-7,12H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIWGPWTTPNXRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(CN2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)
![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)
![2-bromo-5-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2411567.png)

![[(3As,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2411570.png)

![Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride](/img/structure/B2411572.png)
![Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2411574.png)
![2-{[(2S)-1-[(2-methoxyphenyl)amino]-3-methylbutan-2-yl]carbamoyl}benzene-1-sulfonic acid](/img/structure/B2411575.png)
![Tert-butyl N-cyclopropyl-N-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methylphenyl]carbamate](/img/structure/B2411577.png)
![7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2411579.png)
![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)

